![molecular formula C14H26N2O2S2 B1414232 1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]- CAS No. 1451180-79-2](/img/structure/B1414232.png)

1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-

Vue d'ensemble

Description

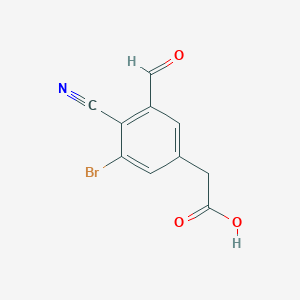

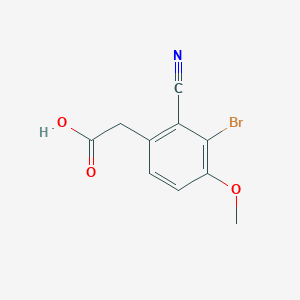

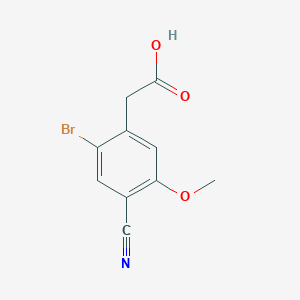

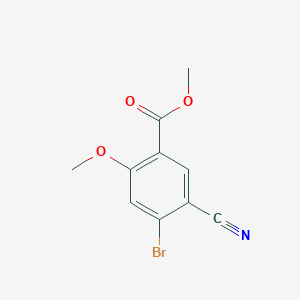

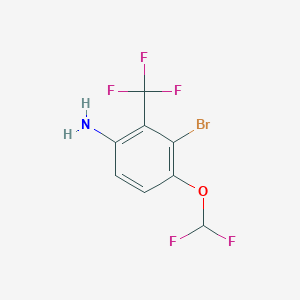

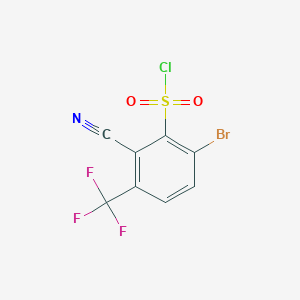

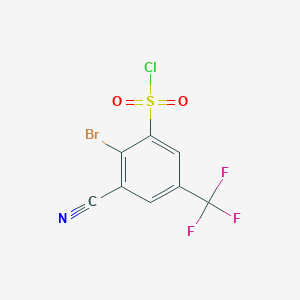

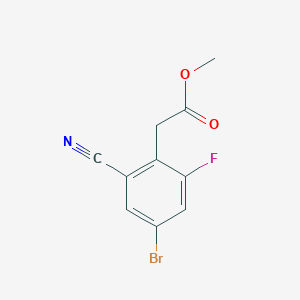

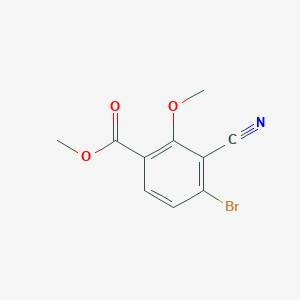

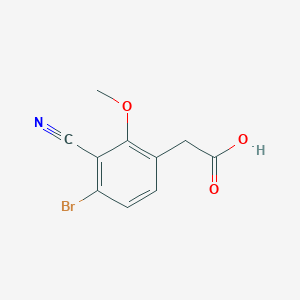

The compound is a derivative of pentanone, which is a type of ketone. Ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms . In this case, the pentanone has been modified with a 1,2-dithiolan-3-yl group, a hydroxyethyl group, and a piperazinyl group. These modifications likely significantly alter the properties of the original pentanone.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the 1,2-dithiolan-3-yl group might be introduced through a reaction with a suitable 1,2-dithiolane derivative. The hydroxyethyl and piperazinyl groups could be introduced through reactions with appropriate reagents .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The carbonyl group of the pentanone would be a key feature, but the 1,2-dithiolan-3-yl, hydroxyethyl, and piperazinyl groups would each add additional complexity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is typically quite reactive. The other functional groups could also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple functional groups could result in a variety of potential intermolecular interactions, influencing properties such as solubility, boiling point, and melting point .Applications De Recherche Scientifique

Maillard Reaction in Food Chemistry

- 5-Hydroxy-3-mercapto-2-pentanone in Maillard Reaction : Identified as a key intermediate in the degradation of thiamine and the generation of aroma compounds, 5-Hydroxy-3-mercapto-2-pentanone plays a significant role in the Maillard reaction, contributing to flavor development in thermally processed foods (Cerny & Guntz-Dubini, 2008).

Anticancer Research

- Anti-Bone Cancer Activity : A heterocyclic compound synthesized using a derivative of 1-Pentanone showed promising in vitro anticancer activities against human bone cancer cell lines (Lv et al., 2019).

Cognitive and Neuropharmacology

- Cognitive Modulation : Studies suggest that derivatives of 1-Pentanone can modulate cognitive processes, including learning and memory, by acting as 5-HT4 receptor agonists or antagonists (Marchetti et al., 2000).

Atmospheric Chemistry

- Atmospheric Reactions : The gas-phase reaction of OH radicals with 5-Hydroxy-2-pentanone, a product of n-pentane degradation, has been studied for its atmospheric implications (Aschmann et al., 2003).

Antihypertensive Activity

- Antihypertensive Agents : Certain derivatives exhibit potent antihypertensive activity, potentially useful for hypertension treatment (Bogeso et al., 1988).

Antioxidant and Cytotoxic Agents

- Antioxidant and Cytotoxic Properties : Some derivatives show significant antioxidant activities and cytotoxic effects against cancer cell lines, highlighting their potential in cancer therapy and as antioxidant agents (Mistry et al., 2016).

Psychopharmacology

- Atypical Antipsychotic Agents : Research into cyclic benzamides, which include derivatives of 1-Pentanone, suggests their potential as atypical antipsychotic agents, offering new avenues in the treatment of schizophrenia (Norman et al., 1994).

Phosphodiesterase 5 Inhibitors

- PDE5 Inhibition : Derivatives of 1-Pentanone have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), with implications in cardiovascular and central nervous system disorders (Hughes et al., 2010).

Anti-Malarial Activity

- Anti-Malarial Agents : Certain piperazine derivatives show anti-malarial activity, underscoring their potential in developing new malaria treatments (Cunico et al., 2009).

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, the specific biological targets would need to be known. If it’s intended for use in a chemical reaction, the reaction conditions and other reactants would influence its behavior .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-[(3R)-dithiolan-3-yl]-1-[4-(2-hydroxyethyl)piperazin-1-yl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2S2/c17-11-10-15-6-8-16(9-7-15)14(18)4-2-1-3-13-5-12-19-20-13/h13,17H,1-12H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYJKRVHSIVXNP-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.